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molecular formula C6HClF2N2 B3033993 2-Chloro-5,6-difluoronicotinonitrile CAS No. 1309371-71-8

2-Chloro-5,6-difluoronicotinonitrile

Cat. No. B3033993
M. Wt: 174.53 g/mol
InChI Key: KMPFYIMYUVTMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056873B2

Procedure details

To 2,6-dichloro-5-fluoronicotinonitrile (50 g, 262 mmol) was added spray-dried potassium fluoride (30 g, 516 mmol) followed immediately by the addition of anhydrous DMSO (125 mL). The reaction mixture was stirred at 20° C. for 16-20 hours. The progress of the reaction was closely monitored by HPLC. When the product concentration reached maximum (˜79%), the reaction was worked up immediately. Ethyl acetate (1000 mL) was added to the reaction mixture followed by the addition of ice (50 g). Water (500 mL) was then slowly added with cooling to ensure the temperature did not exceed 25° C. The organic phase and the aqueous phase were separated. The organic phase was washed with water (400 mL). Active carbon (12 g, Darco G-60, 100 mesh) was added and the mixture was stirred for 2 hours. The mixture was filtered through a pad of Celite. The filtrate was washed with water (400 mL) and concentrated by rotary evaporation to a volume of about 120 mL. The concentrate was diluted with heptane (150 mL) and the resulting solution was concentrated to a volume of about 150 mL, which resulted in precipitation of solid product. The mixture was stirred for 30 minutes at room temperature and filtered. The filter cake was washed with heptane (100 mL) and dried to afford the title compound (29.5 g, 65%). 1H NMR (500 MHz, CDCl3) δ ppm 7.92-7.96 (m, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8](Cl)[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].[F-:12].[K+]>CS(C)=O>[Cl:1][C:2]1[N:9]=[C:8]([F:12])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)F
Name
Quantity
30 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20° C. for 16-20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
When the product concentration
ADDITION
Type
ADDITION
Details
Ethyl acetate (1000 mL) was added to the reaction mixture
ADDITION
Type
ADDITION
Details
followed by the addition of ice (50 g)
ADDITION
Type
ADDITION
Details
Water (500 mL) was then slowly added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
did not exceed 25° C
CUSTOM
Type
CUSTOM
Details
The organic phase and the aqueous phase were separated
WASH
Type
WASH
Details
The organic phase was washed with water (400 mL)
ADDITION
Type
ADDITION
Details
Active carbon (12 g, Darco G-60, 100 mesh) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
The filtrate was washed with water (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation to a volume of about 120 mL
ADDITION
Type
ADDITION
Details
The concentrate was diluted with heptane (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated to a volume of about 150 mL, which
CUSTOM
Type
CUSTOM
Details
resulted in precipitation of solid product
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with heptane (100 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 (± 2) h
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C(=N1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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